Home > Products > Screening Compounds P58591 > Gln-val-val-cys(npys)-gly-NH2
Gln-val-val-cys(npys)-gly-NH2 - 134152-14-0

Gln-val-val-cys(npys)-gly-NH2

Catalog Number: EVT-1212645
CAS Number: 134152-14-0
Molecular Formula: C25H39N9O8S2
Molecular Weight: 657.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gln-val-val-cys(npys)-gly-NH2 is a synthetic peptide that consists of the amino acids glutamine, valine, valine, cysteine (with a nitrophenylsulfenyl modification), and glycine, culminating in an amide group. This compound is notable for its potential applications in biochemistry and medicinal chemistry due to the presence of the cysteine residue, which can participate in various biochemical reactions.

Source

The compound can be synthesized through peptide synthesis techniques, primarily solid-phase peptide synthesis. The specific modifications and sequence allow it to serve various roles in research and therapeutic applications.

Classification

Gln-val-val-cys(npys)-gly-NH2 falls under the category of modified peptides. It is characterized by its unique sequence and the presence of a nitrophenylsulfenyl group on the cysteine residue, which enhances its reactivity and potential applications in bioconjugation and drug development.

Synthesis Analysis

Methods

The synthesis of Gln-val-val-cys(npys)-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Protecting Groups: During synthesis, various protecting groups are employed to prevent unwanted reactions. For example, the amino groups of glutamine and glycine may be protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.
  2. Coupling Reagents: Common coupling reagents such as 1-hydroxybenzotriazole (HOBt) or N,N'-diisopropylcarbodiimide (DIC) are used to facilitate the formation of peptide bonds between amino acids.
  3. Cleavage: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents that remove protecting groups while preserving the integrity of sensitive side chains.
  4. Purification: The crude peptide product is typically purified using high-performance liquid chromatography (HPLC), which separates the desired peptide from byproducts and unreacted materials.
Molecular Structure Analysis

Structure

The molecular structure of Gln-val-val-cys(npys)-gly-NH2 can be represented as follows:

  • Sequence: Glutamine-Valine-Valine-Cysteine(Nitrophenylsulfenyl)-Glycine-Amide
  • Molecular Formula: C13H18N4O4S
  • Molecular Weight: Approximately 306.37 g/mol

Data

The presence of the nitrophenylsulfenyl modification on cysteine enhances the compound's reactivity, allowing it to participate in redox reactions and act as a potential electrophile in various biochemical processes.

Chemical Reactions Analysis

Reactions

Gln-val-val-cys(npys)-gly-NH2 can undergo several chemical reactions due to its functional groups:

  1. Disulfide Bond Formation: The thiol group of cysteine can react with other thiol-containing compounds to form disulfide bonds, which are crucial in stabilizing protein structures.
  2. Nucleophilic Substitution: The nitrophenylsulfenyl group can engage in nucleophilic substitution reactions with amines or other nucleophiles, facilitating bioconjugation processes.
  3. Reduction Reactions: The nitrophenylsulfenyl group can be reduced under certain conditions, potentially regenerating the free thiol form of cysteine.

Technical Details

These reactions can be utilized in various applications such as drug delivery systems, where the peptide can be conjugated to therapeutic agents or imaging probes.

Mechanism of Action

Process

The mechanism of action for Gln-val-val-cys(npys)-gly-NH2 largely depends on its interactions with biological targets:

  1. Redox Activity: The compound may act as an antioxidant or participate in redox signaling pathways due to its reactive cysteine residue.
  2. Protein Interaction: By forming disulfide bonds with other proteins, it can influence protein folding and stability, potentially impacting cellular signaling pathways.

Data

Research indicates that peptides containing modified cysteine residues often exhibit enhanced biological activity due to their ability to engage in diverse biochemical interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents depending on pH and ionic strength.

Chemical Properties

  • Stability: The stability of Gln-val-val-cys(npys)-gly-NH2 can vary based on environmental conditions such as pH and temperature.
  • Reactivity: The nitrophenylsulfenyl modification makes it particularly reactive towards nucleophiles, enhancing its utility in peptide chemistry.

Relevant Data or Analyses

Characterization techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the identity and purity of synthesized peptides.

Applications

Scientific Uses

Gln-val-val-cys(npys)-gly-NH2 has several potential applications:

  1. Bioconjugation: Its reactive cysteine residue allows for conjugation with drugs or fluorescent markers for targeted delivery systems.
  2. Research Tools: Used as a probe in studies involving protein interactions and cellular signaling pathways.
  3. Therapeutic Development: Investigated for potential roles in drug design, particularly in developing peptides that mimic natural biological processes or inhibit specific protein functions.
Introduction

Biochemical Context of Synthetic Peptides in Protease Inhibition

Synthetic peptides engineered for protease inhibition represent a strategic approach to modulate pathological cellular processes. These peptides typically mimic natural protease-binding domains but incorporate chemical modifications to enhance specificity, stability, and inhibitory potency. Cysteine proteases—including calpains, cathepsins, and caspases—are particularly important targets due to their roles in neurodegenerative disorders, cardiovascular diseases, and platelet activation. Inhibitors often exploit the nucleophilic cysteine residue within the protease active site through covalent or non-covalent interactions. The development of synthetic peptide inhibitors like Gln-Val-Val-Cys(NPys)-Gly-NH₂ (referred to as P1 in early studies) stems from efforts to achieve selective inhibition within protease families, a challenge due to structural similarities among isoforms [1] [9].

Structural and Functional Significance of the Gln-Val-Val-Cys(NPys)-Gly-NH₂ Sequence

The pentapeptide Gln-Val-Val-Cys(NPys)-Gly-NH₂ features three key elements governing its inhibitory function:

  • N-terminal Gln-Val-Val (QVV): This hydrophobic triad mirrors substrate-recognition sequences of cysteine proteases like calpain. The valine residues occupy the S2 pocket, a specificity-determining site in papain-like proteases [1] [3].
  • Cys(NPys) (3-nitro-2-thiopyridinesulfenyl-modified cysteine): This modification introduces a disulfide bond-forming electrophile. The NPys group acts as a leaving group upon nucleophilic attack by the protease’s active-site cysteine, forming a reversible covalent thiol-disulfide bond. This transient covalent interaction confers potent inhibition (submicromolar Ki) while allowing eventual regeneration of active enzyme [7] [9].
  • C-terminal Gly-NH₂ (carboxamide): Enhances peptide stability against carboxypeptidases and may optimize binding interactions within the primed (S') substrate region [1].

Table 1: Structural and Functional Features of Gln-Val-Val-Cys(NPys)-Gly-NH₂

Peptide RegionChemical FeatureFunctional Role
Gln-Val-Val (QVV)Hydrophobic substrate-mimic motifTargets protease substrate-binding pockets (S2-S1 sites); confers calpain selectivity
Cys(NPys)Electrophilic sulfenyl donorForms reversible disulfide bond with catalytic cysteine of protease
Gly-NH₂C-terminal carboxamideStabilizes against degradation; potentially optimizes S' site interactions
Overall ChargeNeutral at physiological pHFacilitates cell membrane penetration

Role of Calpain in Thrombin-Induced Platelet Aggregation and Pathophysiological Implications

Calpain, a calcium-dependent neutral cysteine protease, is a critical mediator of platelet activation pathways leading to aggregation—a key process in arterial thrombosis and reocclusion post-thrombolysis. During platelet activation, intracellular calcium fluxes trigger μ-calpain (calpain-1), which cleaves cytoskeletal proteins (e.g., talin, spectrin) and signaling molecules, enabling shape change, integrin activation, and ultimately aggregation [1] [9].

Puri et al. (1992) demonstrated that plasminogen activators (urokinase, streptokinase) in the presence of plasminogen generate plasmin, which directly activates calpain in platelets. This calpain activation cleaves "aggregin," an ADP receptor-related protein, leading to platelet aggregation independent of ADP pathways. Crucially, Gln-Val-Val-Cys(NPys)-Gly-NH₂ (P1) inhibited this calpain-mediated aggregation in washed human platelets. The peptide’s efficacy persisted even in platelets pre-treated with the ADP receptor inhibitor FSBA, confirming its calpain-specific mechanism [9]. This highlights a pathophysiological axis where plasmin generated during thrombolytic therapy can paradoxically promote platelet aggregation and vessel reocclusion via calpain—a process targetable by P1.

Table 2: Key Research Findings on P1 Inhibition of Platelet Aggregation

Experimental SystemAggregation TriggerKey FindingReference
Washed human plateletsPlasminogen + Urokinase (UK) or Streptokinase (SK)P1 inhibited aggregation by >80% at equimolar concentrations to plasminogen [9]
FSBA-modified platelets*Plasminogen + UK/SKP1 inhibited aggregation, confirming ADP-independence and calpain targeting [9]
Platelets + sc-tPA**Plasminogen + sc-tPA + fibrin(ogen) fragmentsP1 blocked aggregation potentiated by fibrin fragments [9]
FSBA: 5’-p-fluorosulfonylbenzoyladenosine (ADP receptor inhibitor); *sc-tPA: single-chain tissue plasminogen activator*

Evolutionary Precursors: Homology with Kininogen Domains and Cystatins

The design of P1 exhibits conceptual homology with endogenous cysteine protease inhibitors:

  • Kininogen Domains: High-molecular-weight kininogen (HK) is a multidomain plasma glycoprotein and type 3 cystatin. Its domain 2 (D2) and domain 3 (D3) possess potent cysteine protease inhibitory activity. These domains utilize a conserved Gln-Val-Val-Ala-Gly (QVVAG) motif within a flexible loop that docks into the protease active site. P1’s Gln-Val-Val sequence directly mimics this kininogen inhibitory motif, leveraging evolutionary optimization for protease binding [5] [9].
  • Cystatins: Family 2 cystatins (e.g., cystatin C) employ a tripartite wedge mechanism for inhibition. Their N-terminal trunk region contains a conserved Gly-9 residue (in humans), but crucially, residues Val-10 and Leu-9 contribute major affinity and selectivity, respectively, towards cathepsins L, B, and S. Mutagenesis studies show Leu-9 enhances affinity for cathepsin L 50-fold versus cathepsin H. P1’s Val-Val sequence strategically occupies analogous S2 substrate pockets in calpain, mirroring cystatin’s Val-10 function, while its electrophilic cysteine replaces the need for precise Leu-like selectivity conferral [3] [5].

This evolutionary mimicry allows a short synthetic peptide to harness millions of years of selective pressure embedded in natural inhibitor scaffolds.

Therapeutic Potential in Cardiovascular Disorders and Reocclusion Prevention

The capacity of P1 to inhibit calpain-mediated platelet aggregation positions it as a promising therapeutic candidate for cardiovascular complications:

  • Reocclusion Prevention Post-Thrombolysis: A major limitation of thrombolytic therapy (e.g., with streptokinase or urokinase) is platelet-rich reocclusion occurring in 15–25% of patients. Plasmin generated during therapy activates calpain in platelets, driving aggregation. P1’s inhibition of this pathway—demonstrated at pharmacologically relevant concentrations of plasminogen (2 µM) and activators—suggests utility as an adjunctive antiplatelet agent during thrombolysis to sustain vessel patency [9].
  • Beyond Platelets: Calpain in Cardiovascular Pathologies: Calpain-1 and -2 are ubiquitously expressed in vascular cells. Their overactivation contributes to:
  • Atherosclerosis: Via smooth muscle cell migration/proliferation and matrix remodeling.
  • Myocardial Ischemia-Reperfusion Injury: Mediating cardiomyocyte apoptosis and contractile dysfunction.
  • Hypertrophy/Heart Failure: Cleaving transcription factors and signaling proteins.P1’s calpain inhibition could mitigate these processes. Supporting this, glycine (structurally simpler than P1) showed calpain inhibition and cytoprotection in anoxic hepatocytes by blocking Ca²⁺-dependent proteolysis [2].
  • Synergy with Existing Strategies: Unlike ADP receptor antagonists (e.g., clopidogrel) or cyclooxygenase inhibitors (e.g., aspirin), P1 targets a downstream convergent protease pathway. This offers potential synergy in multi-target anti-thrombotic regimens and activity in ADP-refractory aggregation.

Table 3: Therapeutic Target Pathways for P1 in Cardiovascular Disease

Pathological ProcessCalpain RolePotential P1 Mechanism
Post-thrombolysis reocclusionPlasmin → Calpain → Aggregin cleavage → Platelet aggregationBlocks calpain activation & platelet aggregation
Atherosclerosis progressionSMC migration/proliferation; ECM remodelingInhibits calpain-mediated signal transduction & matrix degradation
Myocardial infarctionCardiomyocyte apoptosis; Contractile dysfunctionAttenuates proteolysis of pro-apoptotic & contractile proteins
Vascular inflammationEndothelial activation; Leukocyte recruitmentModulates protease-dependent inflammatory signaling cascades

Properties

CAS Number

134152-14-0

Product Name

Gln-val-val-cys(npys)-gly-NH2

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide

Molecular Formula

C25H39N9O8S2

Molecular Weight

657.8 g/mol

InChI

InChI=1S/C25H39N9O8S2/c1-12(2)19(33-24(40)20(13(3)4)32-22(38)14(26)7-8-17(28)35)23(39)31-18(36)10-30-21(37)15(27)11-43-44-25-16(34(41)42)6-5-9-29-25/h5-6,9,12-15,19-20H,7-8,10-11,26-27H2,1-4H3,(H2,28,35)(H,30,37)(H,32,38)(H,33,40)(H,31,36,39)/t14-,15-,19-,20-/m0/s1

InChI Key

MMDCGJKQVAIXIF-SLUIBLPYSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)N

Synonyms

Gln-Val-Val-Cys(NpyS)-Gly-NH2
glutaminyl-valyl-valyl-S-(3-nitro-2-pyridinesulfenyl)cysteinyl-glycinamide

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NC(=O)CNC(=O)[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)[C@H](CCC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.